molecular formula C17H22I3N3O8 B026738 碘美醇 CAS No. 78649-41-9

碘美醇

货号 B026738
CAS 编号: 78649-41-9
分子量: 777.1 g/mol
InChI 键: NJKDOADNQSYQEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iomeprol is a nonionic, monomeric iodinated contrast medium . It is sold under the trade names Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Unlike the older ionic agents, iomeprol has low chemotoxicity, osmolality, and viscosity, and high water solubility .


Synthesis Analysis

Iomeprol is obtained via a synthesis which is particularly friendly to the environment . The compound shows an unusually high solubility which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category . The synthesis of iomeprol involves the use of large amounts of thionyl chloride every year .


Molecular Structure Analysis

The molecular formula of Iomeprol is C17H22I3N3O8 . Its average mass is 777.085 Da and its monoisotopic mass is 776.854065 Da .


Chemical Reactions Analysis

Iomeprol and other iodinated X-ray contrast media can often remain unchanged after entering the environment or they are transformed into many different by-products in complex physical, chemical, and biological processes . It was reported that iohexol, iomeprol, iopamidol, and iopromide in wastewater, river water, groundwater and drinking water generated approximately 46 different ICM transformation products (TPs) .


Physical And Chemical Properties Analysis

The physico-chemical properties of both aqueous solutions of the pure compound and of its pharmaceutical formulations are presented and these last data are compared with those of other contrast media .

科学研究应用

Medical Imaging

Iomeprol is extensively used as an iodinated contrast medium in medical imaging. It enhances the visibility of vascular systems and soft tissues in X-ray based imaging techniques such as computed tomography (CT) scans and angiography . Its high iodine content allows for clear radiological visualization of various anatomical structures, aiding in accurate diagnosis and assessment.

Environmental Impact and Ecotoxicology

Studies have shown that Iomeprol, along with other iodinated contrast media, is persistent in the environment due to poor removal by conventional wastewater treatment processes . This has led to its presence in natural waters, groundwater, and even soil, raising concerns about its potential ecotoxicological effects. Monitoring the transport and fate of Iomeprol in various environments is crucial to understand its long-term impact on ecosystems.

Pharmacokinetics and Biocompatibility

Iomeprol’s pharmacokinetic profile demonstrates its high biocompatibility, making it a safe choice for patients undergoing diagnostic procedures. The compound is well-tolerated, with a safety profile confirmed through both pharmacotoxicological studies in animals and clinical studies in humans .

Cardiology

In cardiology, Iomeprol is used in cardiac angiography and coronary angiography to visualize the coronary arteries and assess the heart’s function . Its use facilitates the detection of blockages or abnormalities in the cardiovascular system, contributing to the management of heart diseases.

Blood Protein Interaction Studies

Research has explored the effects of non-ionic contrast media like Iomeprol on blood proteins. Calorimetric measurements have indicated that Iomeprol can affect the thermal stability of anticoagulated and non-anticoagulated erythrocyte proteins, which may have implications for cardiovascular dysfunctions and blood clotting .

Advanced Oxidation Processes

The degradation and transformation of Iomeprol in water are of significant interest. Advanced oxidation processes are being studied to understand the mechanisms of Iomeprol degradation and transformation, which is essential for developing more effective water treatment methods to remove such persistent compounds from the water supply .

Toxicity Assessment

Understanding the toxicity of Iomeprol and its by-products is vital for assessing environmental risk. While the parent compounds of Iomeprol are not expected to pose environmental risks, the continuous input and formation of toxic by-products may constitute a long-term potential risk for living organisms .

作用机制

Target of Action

Iomeprol is primarily used as a radiocontrast agent in X-ray imaging . The primary target of Iomeprol is the iodine content within the body. Iodine atoms are highly effective at absorbing X-rays due to their relatively high atomic number .

Mode of Action

The mode of action of Iomeprol revolves around its iodine content. When Iomeprol is introduced into the body, the iodine molecules enhance the contrast of the images produced by radiographic techniques . This is achieved by increasing the attenuation of X-ray beams as they pass through the iodine-rich areas of the body, thereby improving the delineation of structures and pathological conditions on the radiographs .

Biochemical Pathways

It can be transformed into different by-products in complex physical, chemical, and biological processes .

Pharmacokinetics

In healthy volunteers, it is excreted almost exclusively by renal glomerular filtration, with about 90% of the injected dose eliminated after 24 hours . The pharmacokinetic behavior of Iomeprol is very similar to that of other nonionic, monomeric agents .

Result of Action

The primary result of Iomeprol’s action is the enhancement of the visibility of bodily structures in imaging techniques such as computed tomography (CT) scans, angiography, and urography, among others . It works by highlighting specific areas within the body to make them more visible on imaging studies, allowing for more accurate diagnosis and evaluation .

Action Environment

Iomeprol is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Low osmolar non-ionic agents like Iomeprol are better tolerated and less likely to cause side effects than high osmolar ionic agents It decomposes slowly and can therefore accumulate in the environment .

安全和危害

Iomeprol is well tolerated in clinical trials. Most adverse events were transient and of mild to moderate intensity and were similar to those observed with other contrast media . The substance is not metabolized in the human body but excreted in unchanged form. It is decomposed slowly and can therefore accumulate in the environment .

属性

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049061
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iomeprol

CAS RN

78649-41-9
Record name Iomeprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78649-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iomeprol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomeprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iomeprol
Reactant of Route 2
Reactant of Route 2
Iomeprol
Reactant of Route 3
Iomeprol
Reactant of Route 4
Iomeprol
Reactant of Route 5
Iomeprol
Reactant of Route 6
Reactant of Route 6
Iomeprol

Q & A

Q1: How is iomeprol eliminated from the body?

A1: Iomeprol is primarily eliminated from the body unchanged via glomerular filtration, meaning it is excreted through the kidneys. [, , ] This process is generally rapid, with a majority of the administered dose excreted within 24 hours. [, , ]

Q2: What is the safety profile of iomeprol compared to other contrast agents?

A4: Numerous studies have demonstrated that iomeprol exhibits a favorable safety profile comparable to other low-osmolar contrast media. [, , , , , , , , , ] Specifically, it has shown similar safety and efficacy compared to non-ionic monomers like iopamidol, iohexol, and ioversol, with no significant differences observed. [] While iomeprol's diagnostic efficacy is comparable to iopromide, one study on 1200 patients indicated a significantly higher incidence of adverse events and reactions with iopromide. [] Importantly, iomeprol has demonstrated better tolerability and safety than the ionic dimer ioxaglate in specific applications like percutaneous coronary interventions, where ioxaglate caused a significantly higher incidence of allergy-like reactions. []

Q3: Does the iodine concentration of iomeprol influence its safety?

A5: Studies comparing iomeprol 300 mg I/ml with iomeprol 400 mg I/ml for abdominal angiography did not reveal statistically significant differences in various renal function parameters. [] Both concentrations induced osmotic diuresis and temporary effects on proximal tubular function, which were reversible. [] While higher iodine concentrations may enhance contrast in imaging, they may also increase the risk of adverse events. The choice of concentration should be individualized based on the clinical scenario and patient risk factors.

Q4: Are there specific patient populations where iomeprol use warrants caution?

A6: While generally safe, iomeprol, like all contrast agents, can induce adverse reactions. [, , ] A retrospective study suggested a higher severity of adverse reactions, albeit with a different profile, for iomeprol compared to iopromide. [, ] Patients with a history of allergic reactions to contrast media should be carefully evaluated before iomeprol administration.

Q5: Does iomeprol affect renal arterial tone?

A8: Contrary to the belief that contrast media constrict renal arteries, studies have shown that both iohexol and iomeprol relax isolated human and porcine renal arterial segments in vitro. [] This finding challenges the hypothesis that contrast-induced nephropathy results from direct vasoconstriction by the contrast agent on vascular smooth muscle. []

Q6: Does iomeprol impact red blood cell filterability?

A10: Yes, the osmotic effects of iomeprol can influence red blood cell filterability. [] When compared to iohexol and iothalamate, iomeprol demonstrated the least impact on filterability due to its lower osmolality. [] While iomeprol may cause minimal echinocytic changes in red blood cells, these changes have a negligible influence on filterability. []

Q7: Does iomeprol penetrate the blood-brain barrier?

A12: While iomeprol is not intended for intrathecal use, studies in dogs demonstrated that it can penetrate the blood-brain barrier after intrathecal administration. [] This penetration was evidenced by an increase in brain tissue density, as measured by Hounsfield units on CT scans, peaking 5–24 hours after injection. [] The extent of brain penetration was comparable to other commonly used myelographic contrast media like iopamidol, iohexol, and ioversol. [] These findings highlight the importance of careful consideration when administering iomeprol in patients with potential blood-brain barrier compromise.

Q8: How does iodine concentration affect iomeprol's performance in multislice CT of the pancreas?

A13: Studies indicate that a higher iodine concentration of iomeprol (400 mg/ml) leads to superior arterial phase contrast enhancement compared to a lower concentration (300 mg/ml) in multislice CT of the pancreas. [] This improved enhancement was observed in various structures, including the aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and small intestine wall. [] The enhanced visualization of vessels with the higher concentration could potentially improve the diagnostic accuracy of MSCT in evaluating pancreatic pathology. []

Q9: Are there any promising developments in iomeprol formulations?

A14: Research on liposomal formulations of iomeprol shows promise for enhancing diagnostic capabilities. [, ] Preliminary findings indicate that these formulations may facilitate improved CT assessment of intrahepatic malignancies and enhance CT angiography procedures. [, ] These advancements highlight the potential for refining iomeprol delivery and expanding its clinical applications in the future.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。